![molecular formula C8H9NO3 B1603835 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol CAS No. 615568-23-5](/img/structure/B1603835.png)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol
Overview
Description
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol: is a chemical compound with the molecular formula C8H9NO3 It is a heterocyclic compound that contains a pyridine ring fused with a dioxane ring
Biochemical Analysis
Biochemical Properties
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways and cellular processes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which contribute to the compound’s overall biochemical behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that this compound can have sustained effects on cellular processes, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence the activity of key metabolic enzymes, such as those involved in glycolysis or the citric acid cycle, thereby affecting cellular energy production and utilization. Additionally, this compound can modulate the levels of specific metabolites, contributing to its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Studies indicate that compounds similar to (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results in inhibiting growth.
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CNS Activity
- Research suggests that this compound may influence central nervous system (CNS) functions. Preliminary studies have shown potential anxiolytic effects, making it a candidate for further exploration in neuropharmacology.
Table 1: Summary of Biological Studies
Synthetic Applications
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique dioxin ring structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Case Studies
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Case Study on Antimicrobial Properties
- In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
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Neuropharmacological Investigation
- A study published in a peer-reviewed journal explored the anxiolytic properties of this compound using rodent models. The results showed a significant reduction in anxiety-like behavior when administered at doses of 10 mg/kg.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group in the ring.
Dioxane: A six-membered ring containing two oxygen atoms.
Uniqueness: (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is unique due to its fused ring structure, combining a pyridine ring with a dioxane ring This fusion imparts distinct chemical and physical properties, making it different from other similar compounds
Biological Activity
Overview
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol, with the CAS number 615568-23-5 and molecular formula C8H9NO3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
This compound is known to interact with various enzymes and proteins, influencing their activity and function. It can act as either an inhibitor or activator of specific enzymes, modulating metabolic pathways. The interactions are facilitated through various bonding mechanisms including covalent bonding, hydrogen bonding, and van der Waals forces.
The mechanism of action involves the hydroxyl group forming hydrogen bonds with biological molecules. This interaction can modulate enzyme or receptor functions, leading to diverse biological effects. The specific pathways and molecular targets depend on the application context.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.
- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : It has shown promise as an inhibitor of certain kinases involved in cancer progression .
Case Studies
- Anticancer Potential : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on protein kinases associated with cancer pathways. For example, compounds derived from this compound showed IC50 values in the low micromolar range against JAK3 and NPM1-ALK kinases .
- Molecular Modeling Studies : Molecular docking studies suggested strong binding affinities of this compound to target proteins involved in tumorigenesis, indicating its potential as a lead compound in drug development .
Data Tables
Biological Activity | IC50 Value (µM) | Target |
---|---|---|
JAK3 | 0.36 | Kinase |
NPM1-ALK | 0.25 | Kinase |
cRAF[Y340D][Y341D] | 0.78 | Kinase |
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMUCAACLOULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619202 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-23-5 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-DIHYDRO-[1,4]DIOXINO[2,3-B]PYRIDIN-6-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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